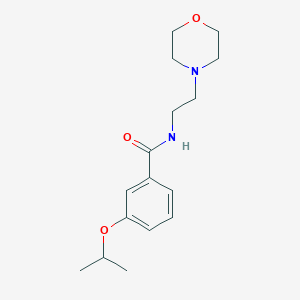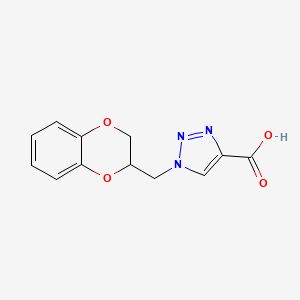![molecular formula C15H10N6 B5296193 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as PTP, is a novel compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. PTP is a heterocyclic compound with a triazole-pyrimidine core structure that has been shown to exhibit promising biological activity.
Mécanisme D'action
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its inhibitory activity against kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit promising biochemical and physiological effects in several disease models. In cancer models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disease models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against several kinases, making it a promising candidate for drug discovery. However, one of the limitations of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
Several future directions for research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
1. Further optimization of the synthesis method to improve the yield and purity of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
2. Investigation of the structure-activity relationship of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to identify more potent and selective inhibitors of kinases.
3. Evaluation of the efficacy of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in animal models of cancer and neurodegenerative disorders.
4. Investigation of the potential use of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in combination therapy with other drugs.
5. Development of more soluble analogs of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to improve its use in certain experiments.
In conclusion, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of therapeutics for several diseases. Further research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a multistep process that starts with the reaction of 2-aminopyridine with 4-bromopyridine to form 2-(4-pyridinyl)pyridine. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form 2-(4-pyridinyl)-N-(2-pyridinyl)acetamide. This compound is then reacted with sodium azide and copper (I) iodide to form the triazole-pyrimidine core structure of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. The final step involves the removal of the protecting group to yield 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Applications De Recherche Scientifique
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of several scientific research studies due to its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and checkpoint kinase 1 (CHK1). These kinases play a crucial role in several cellular processes, including cell cycle progression, proliferation, and DNA damage response. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
7-pyridin-2-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c1-2-7-17-12(3-1)13-6-10-18-15-19-14(20-21(13)15)11-4-8-16-9-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRAFYHYKIBTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyridin-2-yl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)

![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)

![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)
![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)